4-chloronaphthalene-2-sulfonyl chloride
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Overview
Description
4-chloronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chlorine atom and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloronaphthalene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by sulfonation. The reaction typically involves the use of chlorinating agents such as chlorine gas or thionyl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors are often employed to optimize the reaction kinetics and improve safety by minimizing the risk of thermal runaway. The use of advanced monitoring systems ensures consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
4-chloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-chloronaphthalene-2-sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Thiols: For the formation of sulfonate thioesters.
Bases: Such as sodium hydroxide, to facilitate hydrolysis.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, sulfonate thioesters, and sulfonic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
4-chloronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-chloronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Similar in reactivity but lacks the polycyclic aromatic structure of naphthalene.
Toluene-4-sulfonyl chloride:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, used in various chemical reactions.
The uniqueness of this compound lies in its polycyclic aromatic structure, which imparts distinct reactivity and properties compared to simpler sulfonyl chlorides.
Properties
IUPAC Name |
4-chloronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUMAMAYWCSDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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